molecular formula C16H22N4O4 B2358403 3-(2-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one CAS No. 2097889-04-6

3-(2-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one

Cat. No.: B2358403
CAS No.: 2097889-04-6
M. Wt: 334.376
InChI Key: MUUGNGLQAIWMLU-UHFFFAOYSA-N
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Description

3-(2-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one is an intricate chemical compound featuring a complex structure that comprises oxazolidinone and pyrimidinyl-piperidine moieties. This compound exhibits unique physicochemical properties and biological activities, making it a subject of interest for various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one typically involves multi-step organic synthesis.

  • Synthesis of Intermediate Compounds

    • Pyrimidine Derivative: : Start with a 4,6-dimethylpyrimidine derivative, which undergoes nucleophilic substitution with an appropriate reagent to introduce the piperidine ring.

    • Oxazolidinone Formation: : Prepare the oxazolidinone moiety using standard oxazolidinone-forming reactions, often involving amino alcohols and carbonyl compounds.

  • Coupling Reactions

    • The key step is the coupling of the pyrimidine derivative with the oxazolidinone moiety, usually facilitated by reagents like coupling agents (e.g., EDC, DCC) in the presence of catalysts under controlled conditions.

    • The final compound is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production may involve optimized synthetic routes to ensure higher yields and cost-effectiveness. This can include automated synthesis equipment, high-throughput methods, and stringent quality control processes.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The compound can undergo oxidation at specific sites, leading to the formation of oxidized derivatives.

  • Reduction: : Reduction reactions may occur, potentially modifying the oxazolidinone ring or other functional groups.

  • Substitution: : Nucleophilic substitution reactions can replace certain groups within the molecule, altering its properties.

Common Reagents and Conditions Used in These Reactions

  • Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide for oxidation.

  • Reducing Agents: : Like sodium borohydride or lithium aluminum hydride for reduction.

  • Nucleophiles: : Various nucleophiles depending on the substitution reaction intended, often under acidic or basic conditions.

Major Products Formed from These Reactions

The products vary based on the specific reactions and conditions but generally include modified versions of the original compound with changes in functional groups or oxidation states.

Scientific Research Applications

Chemistry

  • Catalysis: : The compound can act as a ligand in transition metal catalysis, influencing the reactivity and selectivity of catalytic processes.

  • Synthesis: : Used in the synthesis of more complex molecules in organic chemistry.

Biology and Medicine

  • Drug Development: : Investigated for its potential as a therapeutic agent, particularly in targeting specific biological pathways.

  • Biological Assays: : Used as a probe in biochemical assays to study enzyme interactions and inhibition.

Industry

  • Material Science: : Explored for its applications in creating specialized materials with specific properties.

Mechanism of Action

The mechanism by which 3-(2-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic or chemical effects. The oxazolidinone ring often plays a crucial role in binding to active sites, while the pyrimidine moiety may influence the specificity and affinity of these interactions.

Comparison with Similar Compounds

Similar Compounds

  • Linezolid: : An oxazolidinone antibiotic with a different side-chain structure.

  • Tedizolid: : Another oxazolidinone derivative with enhanced potency and spectrum of activity.

Uniqueness

3-(2-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one stands out due to its unique combination of the pyrimidine and piperidine functionalities, which confer specific properties not observed in simpler oxazolidinones like linezolid and tedizolid. This makes it a versatile candidate for various scientific and industrial applications.

Conclusion

This compound is a compound of significant interest due to its complex structure, versatile chemical reactivity, and diverse applications in science and industry. Its unique mechanism of action and comparison with similar compounds highlight its potential for ongoing research and development.

Properties

IUPAC Name

3-[2-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O4/c1-11-8-12(2)18-15(17-11)24-13-4-3-5-19(9-13)14(21)10-20-6-7-23-16(20)22/h8,13H,3-7,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUGNGLQAIWMLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)CN3CCOC3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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